
(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions with various intermediates. In the first paper, the authors describe the synthesis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound, starting from a 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole intermediate. The process includes the preparation of the intermediate compound followed by its further modification to obtain the final derivative. This approach is indicative of the methods used in synthesizing compounds with similar structural features, such as "(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone" .
Molecular Structure Analysis
The molecular structure of the synthesized compounds is confirmed using various spectroscopic techniques, including IR spectrum, 1H NMR, and X-ray crystal structure analyses. These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the compound. The crystal structure analysis, in particular, reveals the presence of intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability and properties of the compound. These methods are essential for the structural analysis of any new chemical entity, including the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of heterocyclic compounds can be complex, involving various reagents and conditions. The second paper outlines the synthesis of novel heterocyclic compounds derived from a triazole acetohydrazide. The reactions include the formation of thiosemicarbazides, cyclization to triazole thiones, and aminomethylation to produce Mannich bases. These reactions are characterized by their specificity and the ability to introduce different functional groups into the molecule, which is relevant for the synthesis of "(2-((2-chloro-6-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-triethoxyphenyl)methanone" .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. The spectroscopic and crystallographic analyses provide insights into the compound's reactivity, stability, and interactions with other molecules. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's chemical behavior. The intermolecular interactions observed in the crystal packing can also impact the compound's solubility and melting point. These properties are crucial for understanding the behavior of the compound under different conditions and for its potential applications .
Scientific Research Applications
Antioxidant Activity
Compounds containing thiazole moieties and various substitutions have been synthesized and evaluated for their antioxidant properties. For instance, derivatives with selenourea functionality demonstrated potent antioxidant activity, suggesting that similar structural analogues could be explored for their efficacy as antioxidant agents (M. V. Bhaskara Reddy et al., 2015).
Fluorescence and Photostability Enhancement
Fluorination of fluorophores, including compounds related to benzophenones and xanthones, has been shown to significantly enhance their photostability and improve spectroscopic properties. This suggests potential applications in developing novel fluorinated fluorophores for use in spectroscopy and imaging (Zachary R. Woydziak et al., 2012).
Antitumor Activity
Some diphenylmethane derivatives have been synthesized and identified as potential anti-tumor agents, indicating the therapeutic research applications of structurally similar compounds. This highlights the possibility of exploring compounds with similar structures for their antitumor potential (I. Hayakawa et al., 2004).
Polymeric Materials Development
Novel poly(amide-ether)s bearing imidazole pendants have been synthesized, showing promising physical and optical properties. Such studies open avenues for the use of related compounds in the development of new materials with potential applications in electronics, optics, and material science (M. Ghaemy et al., 2013).
properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClFN2O4S/c1-4-29-19-12-15(13-20(30-5-2)21(19)31-6-3)22(28)27-11-10-26-23(27)32-14-16-17(24)8-7-9-18(16)25/h7-9,12-13H,4-6,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKFELPGMJOJPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN=C2SCC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

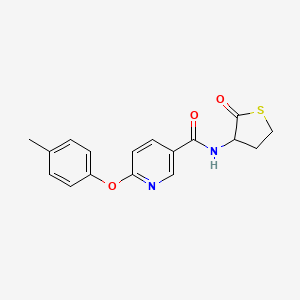
![6-((4-Fluorobenzyl)thio)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2523112.png)
![6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2523118.png)
![2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2523120.png)

![2-[(4-nitrobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2523124.png)
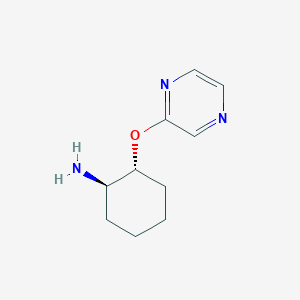
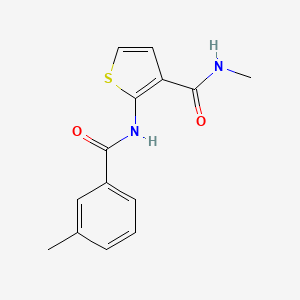
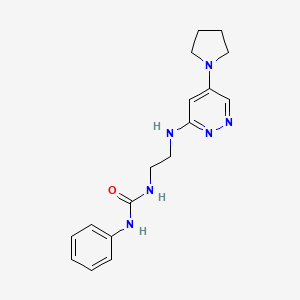
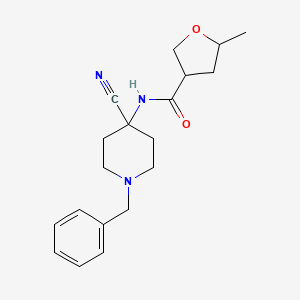
![3-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B2523129.png)
![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)quinoline-3-carbonitrile](/img/structure/B2523130.png)
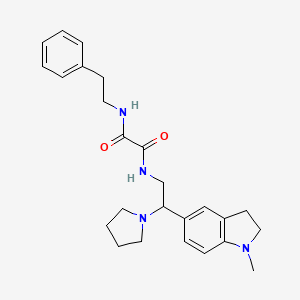
![6-benzyl-2-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2523133.png)